![molecular formula C24H28N2O4 B3676368 N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
Description
“N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide” is an organic compound that likely contains a benzamide group (a carboxamide group attached to a benzene ring), a piperidine group (a six-membered ring containing nitrogen), and methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The presence of the piperidine ring and the benzamide group suggest a polycyclic structure. The methoxy groups are likely electron-donating, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the amide group suggests that this compound might engage in hydrogen bonding, which could influence its solubility and boiling point .Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its complex structure and the presence of functional groups that are often found in bioactive compounds .
properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17-7-10-19(11-8-17)23(27)25-20(24(28)26-13-5-4-6-14-26)15-18-9-12-21(29-2)22(16-18)30-3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,25,27)/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFZSMMPKXGND-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.